5-Chloro-2-indolizinecarboxylic acid
CAS No.:
Cat. No.: VC13640719
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO2 |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 5-chloroindolizine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) |
| Standard InChI Key | GSTLMKYKSLPFLF-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O |
| Canonical SMILES | C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-Chloro-2-indolizinecarboxylic acid belongs to the indolizine class of heterocycles, which are structurally distinct from indoles due to the presence of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.60 g/mol . The chlorine atom at position 5 and the carboxylic acid group at position 2 contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.60 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | 2–8°C | |
| Purity (¹H NMR) | ≥97.0% |
The compound’s structure has been validated through ¹H NMR spectroscopy, which confirms the presence of characteristic proton environments consistent with the indolizine framework .
Synthetic Methodologies
One-Pot Cycloaddition and Aromatization
A pivotal synthesis route involves a 1,3-dipolar cycloaddition of pyridinium N-ylides to alkenes, followed by aromatization using tetrakispyridinecobalt(II) dichromate (TPCD) . This method enables the efficient construction of the indolizine core while introducing functional groups at specific positions. For 5-chloro-2-indolizinecarboxylic acid, chlorination is achieved either before or after cycloaddition, depending on the starting materials.
Hydrolysis of Esters
The carboxylic acid functionality is typically introduced via hydrolysis of intermediate esters. For example, methyl 5-chloro-2-indolizinecarboxylate undergoes saponification under basic conditions to yield the target acid . This step ensures high regioselectivity and avoids side reactions associated with direct functionalization of the aromatic system.
Key Reaction Steps:
-
Cycloaddition: Pyridinium ylides react with alkenes to form intermediate adducts.
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Aromatization: TPCD-mediated oxidation converts the adduct into the indolizine skeleton.
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Hydrolysis: Ester groups are cleaved to produce the carboxylic acid derivative.
This methodology has been optimized to achieve yields exceeding 70% for related indolizine carboxylic acids .
Applications in Drug Discovery and Materials Science
Role in Materials Chemistry
6-membered heterocycles, including indolizines, are critical in developing advanced materials such as organic semiconductors and fluorescent dyes . The electron-withdrawing chlorine and carboxylic acid groups in 5-chloro-2-indolizinecarboxylic acid could modulate electronic properties, making it a candidate for optoelectronic applications.
Analytical and Stability Profiles
Spectroscopic Validation
¹H NMR analysis reveals distinct signals for the indolizine protons, including a deshielded proton adjacent to the chlorine atom (δ 8.2–8.4 ppm) and a multiplet for the carboxylic acid proton (δ 12.5–13.0 ppm) . Mass spectrometry further confirms the molecular ion peak at m/z 195.60, consistent with the molecular formula.
Stability Considerations
The compound is stable under refrigeration but may degrade under prolonged exposure to light or elevated temperatures. Degradation products include decarboxylated derivatives and dechlorinated analogs, as observed in related indolizines .
Future Directions and Challenges
Expanding Biological Screening
Despite its synthetic accessibility, 5-chloro-2-indolizinecarboxylic acid remains understudied in pharmacological contexts. Prioritizing assays against kinase targets (e.g., EGFR) or antimicrobial panels could uncover therapeutic potential .
Optimizing Synthetic Efficiency
Current methods rely on TPCD, which poses handling challenges due to its oxidative nature. Alternatives such as photoredox catalysis or enzymatic aromatization warrant exploration for greener synthesis.
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